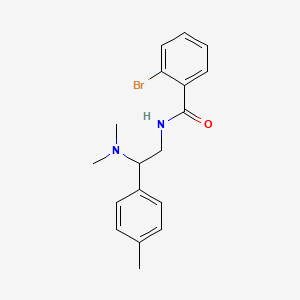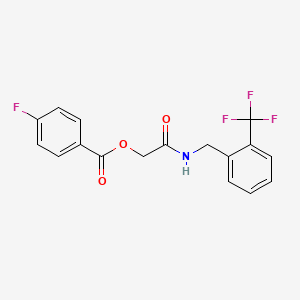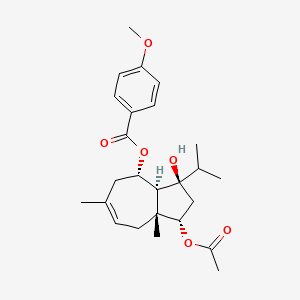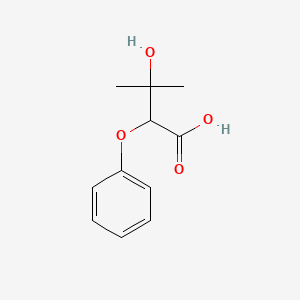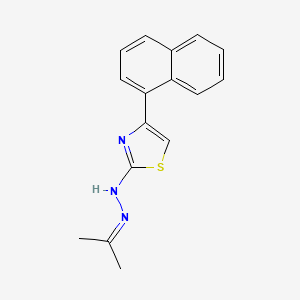
N-(5-chloro-2-methoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O2 and its molecular weight is 370.84. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
The compound belongs to a class of new triazole derivatives that have shown valuable pharmacological properties, particularly displaying anti-convulsive activity. These derivatives are considered useful for treating epilepsy and conditions of tension and agitation. Although the specific compound wasn't directly mentioned, this information hints at the potential applications of similar triazole derivatives in medical science for managing neurological disorders (R. Shelton, 1981).
Antimicrobial Activities
Some novel triazole derivatives, including structures similar to the compound , have been synthesized and tested for their antimicrobial activities. These compounds demonstrated good or moderate activities against various test microorganisms, suggesting their potential use in developing new antimicrobial agents (H. Bektaş et al., 2007).
Synthesis and Chemical Structure Analysis
A detailed analysis on the synthesis and chemical structure of triazole derivatives, focusing on methods that lead to compounds with specific functional groups, has been reported. This includes insights into the synthesis processes that yield carboxamide-functionalized triazoles, providing foundational knowledge for the development of novel compounds with potential pharmacological applications (N. Pokhodylo et al., 2020).
Molecular Interactions and Stability
The study of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, which include the triazole motif, reveals intricate details about the molecular stability, conformational preferences, and the influence of substituents on the interaction energies. Such insights are crucial for understanding the behavior of triazole derivatives in biological systems and could inform the design of molecules with enhanced binding affinity and specificity (Muhammad Naeem Ahmed et al., 2020).
Chiral Discrimination
The separation of enantiomers using an amylose tris-3,5-dimethylphenyl carbamate stationary phase showcases the application of triazole derivatives in chiral chromatography. Understanding the mechanisms behind chiral discrimination is pivotal for pharmaceutical applications where the activity of a drug can significantly depend on its chirality (Y. Bereznitski et al., 2002).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-11-7-12(2)9-15(8-11)24-13(3)18(22-23-24)19(25)21-16-10-14(20)5-6-17(16)26-4/h5-10H,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKGTNARTNACTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

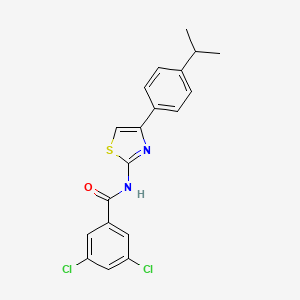
![2-cyclohexyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2818047.png)
![3-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2818048.png)
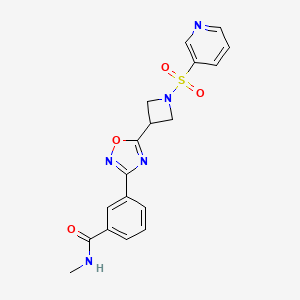
![1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B2818052.png)
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2818053.png)
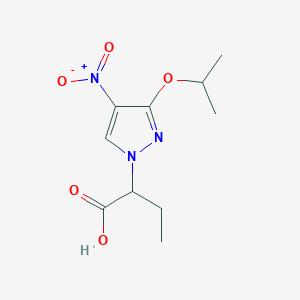
![1'-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2818056.png)
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-ethyl-2-phenylpyrimidin-4(3H)-one](/img/structure/B2818057.png)
